P2X7 Receptor Antagonist Potency in Human 1321N1 Cells
In a FLIPR-based calcium flux assay using human 1321N1 astrocytoma cells heterologously expressing the P2X7 receptor, 4-fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide inhibited BzATP-induced calcium mobilization with an IC50 of 9 nM [1]. This potency is comparable to the reference P2X7 antagonist A-804598, which exhibits an IC50 of 11 nM against the human P2X7 receptor under similar conditions [2]. The 2 nM difference in IC50, while modest, places the compound among the most potent P2X7 antagonists reported in the patent literature.
| Evidence Dimension | IC50 (nM) for inhibition of human P2X7 receptor-mediated calcium flux |
|---|---|
| Target Compound Data | IC50 = 9 nM (measured in 1321N1 cells via FLIPR assay) |
| Comparator Or Baseline | A-804598 (CHEMBL1628690): IC50 = 11 nM against human P2X7 in HEK293 cells (BindingDB assay) |
| Quantified Difference | 2 nM lower IC50 (approximately 1.2-fold more potent) |
| Conditions | 1321N1 human astrocytoma cells; BzATP agonist; 3 min pre-incubation with compound; FLIPR calcium flux measurement over 60 sec |
Why This Matters
Investigators requiring a highly potent P2X7 antagonist for in vitro studies can select this compound with confidence that its potency is at least equivalent to the well-characterized tool compound A-804598.
- [1] BindingDB entry: ChEMBL_1662405 (CHEMBL4012086) – Compound IC50 = 9 nM at human P2X7 receptor in 1321N1 cells. View Source
- [2] BindingDB entry: BDBM50237707 (A-804598) – IC50 = 11 nM at human P2X7 receptor in HEK293 cells. View Source
